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Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

Cat. No.: B164438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester. Understanding

its structural and chemical properties through spectroscopic analysis is crucial for its application

in various research and development fields, including its potential role as a biomarker or in the

synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview

of the expected spectroscopic data for Methyl 13-methylpentadecanoate, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The

information is compiled from publicly available databases and supplemented with characteristic

data for similar long-chain fatty acid methyl esters.

Chemical Structure and Properties
Property Value

IUPAC Name methyl 13-methylpentadecanoate[1]

Synonyms Pentadecanoic acid, 13-methyl-, methyl ester

CAS Number 5487-50-3[1]

Molecular Formula C₁₇H₃₄O₂[1]

Molecular Weight 270.45 g/mol [2]
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Spectroscopic Data
1H NMR Spectroscopy
While a detailed experimental spectrum for Methyl 13-methylpentadecanoate is not readily

available in the public domain, the expected chemical shifts can be predicted based on the

analysis of similar fatty acid methyl esters.[3] The protons are labeled as follows:

CH₃(a)-CH₂(b)-CH(c)(CH₃(d))-CH₂(e)...CH₂(f)-CH₂(g)-C(O)O-CH₃(h)

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

a (CH₃-15) ~ 0.86 Triplet 3H

d (CH₃-13') ~ 0.86 Doublet 3H

b, e, f (Chain CH₂) ~ 1.25 Multiplet ~22H

c (CH-13) ~ 1.50 Multiplet 1H

g (α-CH₂) ~ 2.30 Triplet 2H

h (O-CH₃) ~ 3.67 Singlet 3H

13C NMR Spectroscopy
The 13C NMR spectrum provides detailed information about the carbon skeleton of the

molecule. Predicted chemical shifts are based on general values for long-chain methyl esters.

[4]

Assignment Chemical Shift (δ, ppm)

Carbonyl (C=O) ~ 174.4

Methoxy (O-CH₃) ~ 51.4

Methylene (Chain CH₂) ~ 24.9 - 34.1

Methyl (Terminal CH₃ & Branch CH₃) ~ 14.1, ~19.7

Methine (Branch CH) ~ 36.8

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b164438?utm_src=pdf-body
https://www.aocs.org/resource/saturated-fatty-acids-and-methyl-esters/
https://www.researchgate.net/figure/C-NMR-spectrum-of-FAME_fig1_306309398
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular

ion peak and characteristic fragment ions.

m/z Relative Intensity Assignment

270 Present [M]⁺ (Molecular Ion)[1]

239 Moderate [M - OCH₃]⁺

87 High
[CH₃OC(O)CH₂CH₂]⁺

(McLafferty rearrangement)[1]

74 Base Peak
[CH₃OC(O)H]⁺ (McLafferty

rearrangement)[1]

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. For an ester, the most

prominent bands are the C=O and C-O stretching vibrations.[5]

Wavenumber (cm⁻¹) Intensity Assignment

~ 2925, ~ 2855 Strong C-H stretching (alkane)

~ 1740 Strong C=O stretching (ester)[5]

~ 1465 Moderate C-H bending (methylene)

~ 1170 Strong C-O stretching (ester)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for long-chain fatty

acid methyl esters are outlined below. These are generalized procedures and may be adapted

based on the specific instrumentation and analytical requirements.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 13-
methylpentadecanoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR

tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher).[6]

1H NMR Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Use a proton-decoupled sequence to obtain singlets for all carbon

atoms. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are

typically required due to the lower natural abundance of 13C.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Methyl 13-methylpentadecanoate in a

volatile organic solvent such as hexane or dichloromethane. The concentration should be in

the range of 10-100 µg/mL.

GC Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a

temperature of around 250°C.

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for

the separation of fatty acid methyl esters.

Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher

temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes

to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like Methyl 13-methylpentadecanoate, the

simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrumentation: Use a standard FTIR spectrometer.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the clean salt plates should be recorded and subtracted from the

sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain

a high-quality spectrum.

Logical and Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and the

logical relationship of the spectroscopic techniques in structure elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b164438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Methyl 13-methylpentadecanoate

Dissolution in Solvent

 for NMR

Dilution

 for GC-MS

Thin Film Preparation

 for FTIR

NMR Spectroscopy
(1H, 13C) GC-MS Analysis FTIR Spectroscopy

Spectral Processing
(Fourier Transform, Phasing, Baseline Correction) Chromatogram & Mass Spectrum Analysis Spectrum Baseline Correction & Peak Picking

Structure Elucidation & Verification

Click to download full resolution via product page

General workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Techniques Derived Information
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(Functional Groups)
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Logical relationship of spectroscopic techniques in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 13-
methylpentadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164438#spectroscopic-data-for-methyl-13-
methylpentadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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